molecular formula C9H11NO2 B162273 L-Phenylalanine-3-13C CAS No. 136056-02-5

L-Phenylalanine-3-13C

Cat. No. B162273
CAS RN: 136056-02-5
M. Wt: 166.18 g/mol
InChI Key: COLNVLDHVKWLRT-JCNVXSMLSA-N
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Description

L-Phenylalanine-3-13C is the 13C-labeled L-Phenylalanine . It is an essential amino acid isolated from Escherichia coli . Phenylalanine is an aromatic nonpolar amino acid . Degradation of phenylalanine results in the formation of acetoacetate and fumarate .


Synthesis Analysis

The asymmetric carbon corresponding to the 2-position in phenylalanine was introduced by the diastereoselective alkylation of Dellaria’s oxazinone with [α-13C]benzyl bromides . Biosynthesis of L-phenylalanine from aromatic precursor benzaldehyde was performed by using two modules LtaE P.p-A8H B.t-RidA and PheDH- FDH V120S in one host cell .


Molecular Structure Analysis

The molecular formula of L-Phenylalanine-3-13C is C9H11NO2 . The molecular weight is 166.18 g/mol . The InChI is InChI=1S/C9H11NO2/c10-8 (9 (11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2, (H,11,12)/t8-/m0/s1/i6+1 .


Chemical Reactions Analysis

The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .


Physical And Chemical Properties Analysis

The solubility behavior and the solute–solvent interaction of L-Phenylalanine in each selected monosolvent were explored by the empirical solvents’ polarity parameter (ET (30)), hydrogen bonding, cohesive energy density, molecular structure, viscosity, and Hansen solubility parameters (HSPs) .

Scientific Research Applications

Microbial Biosynthesis

L-Phenylalanine: is an essential amino acid with a variety of industrial applications. A recent study has shown that it can be biosynthesized in E. coli from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This process is significant for producing L-Phenylalanine in a cost-effective manner, which is crucial for its use in dietary supplements, feed, cosmetics, and the chemical industry.

Pharmaceutical Synthesis

The stable isotope L-Phenylalanine-3-13C is extensively used in the synthesis of pharmaceutically active compounds. These include cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors . The use of L-Phenylalanine-3-13C helps in tracking the incorporation of the amino acid into these complex molecules.

Enzyme Activity Assays

L-Phenylalanine-3-13C: is utilized in enzyme activity assays, particularly in the study of phenylalanine hydroxylase. This enzyme is responsible for converting phenylalanine to tyrosine, and its activity can be measured by tracking the conversion of L-Phenylalanine-3-13C .

Mechanism of Action

Target of Action

L-Phenylalanine-3-13C, an isotopic analogue of L-Phenylalanine, primarily targets the α2δ subunit of voltage-dependent Ca+ channels and the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs . These targets play crucial roles in neuronal signaling and metabolic enzyme/protease calcium channel iGluR endogenous metabolite pathways .

Mode of Action

L-Phenylalanine-3-13C acts as an antagonist to the α2δ subunit of voltage-dependent Ca+ channels with a Ki of 980 nM . It also serves as a competitive antagonist for the glycine- and glutamate-binding sites of NMDARs (KB of 573 μM) and non-NMDARs . This means that it competes with glycine and glutamate for binding to these receptors, thereby modulating their activity.

Biochemical Pathways

The action of L-Phenylalanine-3-13C affects several biochemical pathways. As an essential amino acid, L-Phenylalanine is involved in the biosynthesis of proteins. Its antagonistic action on the α2δ subunit of voltage-dependent Ca+ channels and NMDARs influences neuronal signaling pathways . Furthermore, the degradation of phenylalanine results in the formation of acetoacetate and fumarate , which are key intermediates in metabolic pathways.

Pharmacokinetics

The pharmacokinetics of L-Phenylalanine-3-13C, like other isotopic analogues, is often studied using tracers for quantitation during the drug development process . Deuteration, the process of replacing hydrogen atoms with deuterium (a stable isotope of hydrogen), has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of L-Phenylalanine-3-13C’s action are primarily related to its antagonistic effects on specific receptors and channels. By acting as an antagonist, it can modulate the activity of these targets, potentially influencing various cellular processes and responses .

Future Directions

Systematical bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .

properties

IUPAC Name

(2S)-2-amino-3-phenyl(313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-JCNVXSMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514736
Record name L-(beta-~13~C)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine-3-13C

CAS RN

136056-02-5
Record name L-(beta-~13~C)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was L-Phenylalanine-3-13C used in this study instead of regular L-Phenylalanine?

A: L-Phenylalanine-3-13C is a stable isotope-labeled form of L-Phenylalanine where the carbon atom at the 3-position is replaced with the non-radioactive isotope 13C. This substitution allows researchers to track the fate of the phenylalanine molecule during metabolic processes. In the context of this study [], using L-Phenylalanine-3-13C allowed the researchers to definitively prove that the observed toluene production originated from the supplied L-Phenylalanine. When L-Phenylalanine-3-13C was provided to the microbial cultures, the resulting toluene was labeled with 13C at the alpha position (toluene-α-13C). This confirmed that the indigenous microorganisms were capable of converting L-Phenylalanine into toluene. This finding has important implications for understanding the potential consequences of bioremediation strategies, particularly the possibility of unintended byproducts like toluene.

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